3-(3-Fluoro-4-methoxyphenyl)aniline
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)aniline is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, attached to an aniline group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Nucleophilic Substitution: The compound can be synthesized by starting with 3-fluoro-4-methoxybenzene, followed by bromination at the para-position to introduce a bromo group. Subsequent nucleophilic substitution with aniline replaces the bromo group with an amino group.
Suzuki-Miyaura Cross-Coupling: This method involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with aniline in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different aniline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, quinones.
Reduction: Various aniline derivatives.
Substitution: Bromo- and nitro-substituted compounds.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 3-(3-Fluoro-4-methoxyphenyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-Fluoroaniline: Lacks the methoxy group.
4-Methoxyaniline: Lacks the fluorine atom.
3-Fluoro-4-methoxybenzene: Lacks the aniline group.
Uniqueness: 3-(3-Fluoro-4-methoxyphenyl)aniline is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to its similar counterparts.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIHSBKVEOKSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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